N-Boc 4-Iodo-N-methylaniline
Description
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Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl N-(4-iodophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 |
InChI Key |
HGTSPKSIIVFNAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)I |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Development of Advanced Organic Materials:the Aniline Derivative is a Promising Candidate for the Synthesis of Novel Organic Electronic Materials. the N Methylaniline Unit Can Act As an Electron Donating Group, and Through Cross Coupling Reactions at the Iodo Position, It Can Be Integrated into Larger Conjugated Systems. Future Research Will Explore the Synthesis Of:
Organic Light-Emitting Diodes (OLEDs): Creating new host and emitter materials with tailored electronic properties for more efficient and stable displays.
Organic Photovoltaics (OPVs): Designing novel donor-acceptor polymers for next-generation solar cells.
Organic Field-Effect Transistors (OFETs): Building new semiconducting materials for flexible electronics.
Innovations in Catalysis and Synthetic Methodology:the Reactivity of the C I Bond Will Continue to Be Exploited in the Development of New Synthetic Methods. Future Work May Involve:
Photoredox Catalysis: Using visible light to enable novel C-C and C-N bond formations under milder conditions than traditional palladium catalysis.
Electrochemical Synthesis: Employing electrochemical methods to mediate coupling reactions, reducing the need for chemical oxidants and reductants. nih.gov
Late-Stage Functionalization: Incorporating the N-Boc 4-Iodo-N-methylaniline motif into complex molecules and then using the iodide as a handle for late-stage diversification, a powerful strategy in drug discovery.
The table below outlines potential future research areas and their potential impact.
| Future Research Area | Description | Potential Impact |
| Medicinal Chemistry | Synthesis of novel heterocyclic systems derived from this compound. | Discovery of new drug candidates with improved efficacy and novel mechanisms of action. |
| Materials Science | Incorporation into conjugated polymers for organic electronics. | Development of next-generation flexible displays, solar cells, and sensors. |
| Synthetic Methodology | Use in novel light- or electricity-driven coupling reactions. | Creation of more sustainable and efficient chemical synthesis pathways. |
| Bioconjugation | Development of derivatives for linking to proteins or other biomolecules. | Creation of new tools for chemical biology and targeted drug delivery. |
As synthetic methods evolve and the demand for complex, functional molecules grows, the strategic application of versatile building blocks like this compound will be more critical than ever, paving the way for significant advancements across the chemical sciences.
Derivatization and Subsequent Functionalization Strategies
Selective Transformations at the Aryl Iodide Moiety
The aryl iodide group is a highly effective handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. Its high reactivity compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.
Palladium-catalyzed cross-coupling reactions are paramount for forming new carbon-carbon bonds at the C-4 position of the aniline (B41778) ring. The high reactivity of the C-I bond facilitates reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester. The reaction proceeds in the presence of a palladium catalyst and a base. This method is noted for its tolerance of a wide variety of functional groups. researchgate.net
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. wikipedia.org It involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is typically carried out under mild, basic conditions. wikipedia.org
Heck Reaction: The Heck reaction facilitates the substitution of the iodine atom with an alkene, forming a new, substituted alkene. organic-chemistry.org This transformation is catalyzed by a palladium species and requires a base to regenerate the active catalyst. nih.gov
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Biaryl |
| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |
| Heck | CH₂=CHR | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Stilbene derivative |
Beyond C-C bonds, the aryl iodide can be functionalized to form bonds with heteroatoms like oxygen and sulfur. These transformations often utilize copper or palladium catalysts, analogous to the Buchwald-Hartwig amination conditions.
C-O Coupling (Ullmann Condensation/Buchwald-Hartwig Etherification): The formation of diaryl ethers can be achieved by coupling this compound with phenols or alcohols. While classic Ullmann conditions require high temperatures and stoichiometric copper, modern palladium-catalyzed systems (Buchwald-Hartwig etherification) allow the reaction to proceed under milder conditions with a wider range of substrates.
C-S Coupling: Thioethers can be synthesized by coupling the aryl iodide with thiols. This reaction is typically catalyzed by palladium or copper complexes and proceeds efficiently, providing access to a variety of aryl sulfides.
| Bond Formed | Reagent | Typical Catalyst | Typical Base | Product |
|---|---|---|---|---|
| C-O | Phenol / Alcohol | CuI, Pd(OAc)₂ with ligand | K₂CO₃, Cs₂CO₃ | Diaryl Ether / Aryl Alkyl Ether |
| C-S | Thiol | Pd(dba)₂ with ligand, CuI | K₃PO₄, NaOt-Bu | Aryl Sulfide |
The N-Boc-N-methylamino group can serve as a powerful directed metalation group (DMG). wikipedia.org This allows for the selective deprotonation of the aromatic ring at the position ortho to the nitrogen atom (C-3 position) using a strong organolithium base, such as n-butyllithium or sec-butyllithium. acs.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a functional group specifically at the C-3 position, a transformation not easily achievable by other means. harvard.edu
Common electrophiles used in this Directed ortho-Metalation (DoM) strategy include:
Aldehydes and Ketones: to form secondary and tertiary alcohols.
Carbon Dioxide (CO₂): to form a carboxylic acid.
Iodine (I₂): to introduce a second iodo group.
Alkyl Halides: to introduce alkyl groups.
Disulfides: to introduce a thioether group.
This methodology provides a powerful tool for creating highly substituted aniline derivatives with precise regiochemical control.
Manipulation of the N-Boc Protected Amine
The tert-butoxycarbonyl (Boc) group is a stable and reliable protecting group for the amine functionality, yet it can be removed selectively under various conditions without affecting the aryl iodide.
The removal of the Boc group is a critical step to unveil the secondary amine for further functionalization. This deprotection can be achieved under acidic, basic, or neutral conditions, offering flexibility depending on the other functional groups present in the molecule.
Acidic Conditions: This is the most common method for Boc deprotection. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate (B1210297) efficiently cleave the Boc group at room temperature. sigmaaldrich.com Other acidic reagents include sulfuric acid, phosphoric acid, and various Lewis acids. core.ac.uksemanticscholar.orgmdpi.com
Basic Conditions: While less common for N-Boc protected anilines, cleavage under basic conditions is possible, particularly for activated amines. researchgate.net Reagents like sodium carbonate or potassium phosphate (B84403) in methanol, sometimes assisted by microwave irradiation, have been reported for certain substrates. acsgcipr.org
Neutral/Mild Conditions: For substrates sensitive to both strong acids and bases, neutral deprotection methods have been developed. These can include thermolytic cleavage at high temperatures or treatment with reagents like iodine in a suitable solvent. core.ac.ukresearchgate.net
| Condition Type | Reagent | Solvent | Typical Temperature | Notes |
|---|---|---|---|---|
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp | Most common, fast, and efficient. sigmaaldrich.com |
| Acidic | HCl | Dioxane, Ethyl Acetate | Room Temp | Yields the hydrochloride salt. nih.gov |
| Acidic | p-Toluenesulfonic acid (pTSA) | DME, Methanol | 40 °C | A solid acid, easier to handle than TFA/HCl. sigmaaldrich.commdpi.com |
| Neutral | Iodine | Solvent-free or CH₃CN | Room Temp to 80 °C | A mild alternative for sensitive substrates. core.ac.uk |
| Thermal | Heat | High-boiling solvent (e.g., Diphenyl ether) | >150 °C | Can be useful if other functional groups are stable. researchgate.net |
Once deprotected, the resulting 4-iodo-N-methylaniline is a valuable intermediate itself. The secondary amine is nucleophilic and can readily undergo a variety of transformations to introduce new functional groups.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding N-acyl-N-methyl-4-iodoaniline (an amide). This introduces a carbonyl moiety and can be a precursor for further synthetic manipulations.
Alkylation: The secondary amine can be further alkylated by reaction with alkyl halides. nih.gov The reaction often requires a base to neutralize the hydrogen halide byproduct. This allows for the synthesis of tertiary anilines with diverse alkyl substituents.
Urea (B33335) Formation: Treatment of 4-iodo-N-methylaniline with isocyanates provides a straightforward route to unsymmetrical ureas. organic-chemistry.org Alternatively, reaction with phosgene (B1210022) equivalents followed by addition of another amine can be used to construct more complex urea structures.
These subsequent functionalizations highlight the utility of the deprotected intermediate, allowing for the synthesis of a broad range of compounds with potential applications in medicinal chemistry and materials science.
Tandem and One-Pot Reaction Sequences Utilizing this compound
The presence of the reactive C-I bond makes this compound an excellent substrate for tandem and one-pot reactions, where multiple transformations are performed in a single reaction vessel. This approach improves efficiency by reducing the need for intermediate purification steps, saving time and resources.
This compound is well-suited for sequential palladium-catalyzed cross-coupling reactions to build molecular complexity rapidly. A common one-pot strategy involves concatenating different types of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form multiple carbon-carbon and carbon-nitrogen bonds. d-nb.infonih.govresearchgate.net
A hypothetical but synthetically viable sequence starting with this compound could proceed as follows:
Suzuki Coupling: The C-I bond is first subjected to a Suzuki coupling reaction with an arylboronic acid containing another reactive handle, such as a bromine atom (e.g., 4-bromophenylboronic acid). This step would form a biaryl structure while the amine remains protected.
Buchwald-Hartwig Amination: Without isolating the intermediate, new reagents (an amine and a suitable palladium catalyst/ligand system) are added to the reaction mixture to facilitate a Buchwald-Hartwig amination at the bromine site of the newly introduced aryl group. nih.gov
Such sequentially catalyzed one-pot processes have been successfully developed for the synthesis of various C,N-diarylated heterocycles, demonstrating their power and modularity. d-nb.infodntb.gov.ua The key to success in these sequences is the careful selection of catalysts and conditions to ensure compatibility and prevent unwanted side reactions. nih.gov
Another example of this strategy is the tandem Heck-Sonogashira reaction, which has been demonstrated on a related N,N-di-Boc-amino-iodopyrimidine substrate. nih.gov This suggests the feasibility of first performing a Sonogashira coupling on this compound with a terminal alkyne, followed by a Heck reaction in the same pot if an appropriate olefin is introduced.
Table 2: Representative Sequential Cross-Coupling Strategy
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki Coupling | This compound + Arylboronic Acid | N-Boc-4-aryl-N-methylaniline derivative |
Following an initial cross-coupling reaction, the derivative of this compound can be designed to undergo a subsequent intramolecular cyclization to form various heterocyclic structures. This strategy is a powerful tool for the synthesis of complex molecules like indoles and other fused ring systems.
A common approach involves a tandem cross-coupling/cyclization sequence. For instance:
Sonogashira Coupling: this compound can be coupled with a terminal alkyne that also contains a nucleophilic group, or a group that can be converted into one.
Intramolecular Cyclization: The resulting product, an ortho-alkynyl aniline derivative (after deprotection of the Boc group), can then undergo intramolecular cyclization. For example, the synthesis of indoles can be achieved through the cyclization of an o-alkynyl aniline. rsc.org A related strategy involves a tandem Heck-Sonogashira reaction on a Boc-protected amino iodo-pyrimidine, followed by a silver-catalyzed cyclization to yield functionalized pyrido[2,3-d]pyrimidines. nih.gov
Another potential pathway involves functionalizing the nitrogen atom after the initial cross-coupling. For example, a Sonogashira coupling could introduce an ethynyl (B1212043) group at the 4-position. Following deprotection of the Boc group, the resulting N-methyl group could be modified or an appropriate substituent could be added that is capable of cyclizing onto the alkyne, leading to the formation of a fused heterocyclic system. The reaction of Boc-protected ortho-aminostyrenes with alkyllithiums, which triggers a cascade of ring closure and dehydration to form indoles, provides a mechanistic precedent for such transformations. organic-chemistry.org
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| Trifluoroacetic acid (TFA) |
| N,N-di-Boc-amino-iodopyrimidine |
| 4-bromophenylboronic acid |
| Pyrido[2,3-d]pyrimidines |
| Indoles |
Applications As a Pivotal Synthetic Intermediate in Complex Molecule Synthesis
Construction of Substituted Anilines and N-Methylaniline Derivatives
The carbon-iodine bond in N-Boc-4-iodo-N-methylaniline is the primary site for elaboration, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon bonds, transforming the iodophenyl group into a wide variety of substituted aniline (B41778) derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. N-Boc-4-iodo-N-methylaniline can react with various arylboronic acids or their esters to yield N-Boc-N-methyl-biphenylamines. The Boc-protecting group ensures that the amine does not interfere with the catalytic cycle. The resulting biaryl structures are prevalent in pharmaceuticals and material science. While direct studies on N-Boc-4-iodo-N-methylaniline are not prevalent in the literature, the Suzuki coupling of the closely related tert-butyl bis(4-bromophenyl)carbamate with (4-(hexyloxy)phenyl)boronic acid demonstrates this transformation, yielding the corresponding biaryl carbamate in 73% yield when refluxed in toluene with a palladium catalyst mdpi.com.
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. This reaction couples terminal alkynes with aryl halides. Reacting N-Boc-4-iodo-N-methylaniline with a terminal alkyne, such as phenylacetylene, under palladium-copper catalysis would produce an N-Boc-N-methyl-4-(alkynyl)aniline derivative. These alkynylated products are valuable intermediates for further transformations, including the synthesis of heterocycles or polymers. The general utility of this reaction is well-established for aryl iodides under mild conditions, often utilizing a palladium catalyst, a copper(I) cocatalyst, and an amine base acs.org.
Heck Coupling: The Heck reaction allows for the formation of substituted alkenes by coupling the aryl iodide with an alkene. This would produce N-Boc-N-methyl-4-(alkenyl)anilines, which are precursors to various functionalized molecules.
The table below illustrates representative transformations for creating substituted anilines using analogous aryl halides.
| Coupling Reaction | Reactant 1 (Aryl Halide) | Reactant 2 | Catalyst System | Product Type |
| Suzuki-Miyaura | tert-Butyl bis(4-bromophenyl)carbamate mdpi.com | (4-(Hexyloxy)phenyl)boronic acid mdpi.com | Pd(PPh₃)₄ / K₂CO₃ mdpi.com | Biaryl carbamate mdpi.com |
| Sonogashira | 3,5-Disubstituted-4-iodoisoxazole acs.org | Terminal Alkyne acs.org | Pd(PPh₃)₂Cl₂ / CuI / Et₃N acs.org | C4-Alkynylisoxazole acs.org |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd₂(dba)₃ / t-BuXPhos / NaOtBu tandfonline.com | N-Aryl Amine tandfonline.com |
Synthesis of Nitrogen-Containing Heterocyclic Systems
N-Boc-4-iodo-N-methylaniline is a valuable precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. The synthetic strategy often involves a palladium-catalyzed reaction followed by a subsequent cyclization step.
One common strategy involves an initial Sonogashira coupling to introduce an alkyne at the 4-position. The resulting 2-alkynylaniline derivative can then undergo an intramolecular cyclization to form indole rings. For example, a copper-free Sonogashira coupling of an aryl bromide can be followed by a one-pot cyclization to form an indole, demonstrating a powerful route to this important heterocyclic core. Although starting from the ortho-haloaniline is more direct for simple indoles, functionalization at the 4-position of the aniline ring allows for the creation of more complex, substituted indole systems.
Another approach is the aza-Michael addition. If the substituent introduced via cross-coupling contains an α,β-unsaturated system, an intramolecular aza-Michael cyclization can be triggered, often by deprotecting the Boc group to liberate the secondary amine, which then acts as a nucleophile to form a new heterocyclic ring tandfonline.com.
Development of Key Intermediates for Organic Synthesis
Beyond direct coupling, N-Boc-4-iodo-N-methylaniline can be converted into other key synthetic intermediates, enhancing its versatility.
Miyaura Borylation: The iodo group can be transformed into a boronic acid or a boronate ester through the Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of the aryl iodide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The product, tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(methyl)carbamate, is a stable, versatile intermediate. This boronate ester can then participate in subsequent Suzuki-Miyaura reactions, acting as the organoboron partner to couple with other aryl halides. This two-step sequence allows for the construction of complex biaryl systems in a controlled, stepwise manner.
Buchwald-Hartwig Amination: The compound can also serve as the aryl halide partner in Buchwald-Hartwig amination reactions to form new C-N bonds. Coupling N-Boc-4-iodo-N-methylaniline with a primary or secondary amine using a palladium catalyst and a suitable phosphine (B1218219) ligand would yield a diamine derivative, a structure found in many pharmaceuticals. The Boc group's stability under the basic conditions of this reaction is a key advantage.
Convergent Synthesis Approaches to Polyfunctionalized Aromatic Compounds
Convergent synthesis involves preparing different fragments of a complex molecule separately before combining them in the final stages. N-Boc-4-iodo-N-methylaniline is an ideal building block for such strategies due to its orthogonal functionalities: the reactive C-I bond and the protected amine.
A typical convergent approach would involve using the C-I bond to participate in a first cross-coupling reaction (e.g., Suzuki or Sonogashira) to attach a significant molecular fragment. After this initial coupling, the Boc protecting group can be removed to reveal the N-methylamino group. This newly freed amine can then be used in a subsequent reaction, such as an amidation or another C-N bond-forming reaction, to attach a second fragment. This stepwise, controlled approach allows for the efficient assembly of polyfunctionalized aromatic compounds that would be difficult to prepare through linear synthesis. The ability to perform a Suzuki-Miyaura reaction on one part of the molecule and later functionalize the amine provides a powerful tool for building molecular complexity mdpi.com.
Emerging Research Avenues and Future Outlook
Development of More Sustainable and Greener Synthetic Protocols
A significant thrust in modern chemical synthesis is the development of methodologies that are not only efficient but also environmentally conscious. This involves minimizing waste, avoiding hazardous reagents, and utilizing catalysts that are abundant and non-toxic.
Metal-Free Approaches
The reliance on transition-metal catalysts, particularly those based on precious metals, is a significant concern in terms of cost, toxicity, and environmental impact. Consequently, there is a growing interest in developing metal-free synthetic strategies. In the context of aryl iodides like N-Boc 4-iodo-N-methylaniline, research is focusing on direct iodination and modification reactions that circumvent the need for metal catalysts.
Recent studies have demonstrated the potential of iodine-mediated reactions for both the introduction and transformation of functional groups. For instance, a simple and practical method for the synthesis of 2-iodoanilines has been developed through the decarboxylative iodination of readily available anthranilic acids using inexpensive potassium iodide (KI) and molecular iodine (I₂) as halogen sources. rsc.org This transition-metal-free and base-free approach operates under an oxygen atmosphere and has shown high functional-group tolerance. rsc.org Such methodologies could potentially be adapted for the synthesis of this compound, offering a more sustainable alternative to traditional metal-catalyzed halogenation reactions.
Furthermore, iodine has been employed as a catalyst for the selective removal of the N-Boc protecting group under solvent-free conditions, providing an effective and environmentally friendly deprotection method. researchgate.netresearchgate.net The ability to perform both iodination and deprotection under metal-free conditions highlights the potential for developing fully sustainable synthetic cycles for N-Boc protected iodoanilines.
Table 1: Comparison of Metal-Free vs. Traditional Synthesis Aspects
| Feature | Traditional Metal-Catalyzed Methods | Emerging Metal-Free Approaches |
| Catalyst | Often relies on precious metals (e.g., Palladium, Rhodium) | Utilizes non-metal catalysts (e.g., Iodine) or is catalyst-free |
| Cost | Can be high due to the cost of precious metals | Generally lower due to the use of inexpensive reagents |
| Toxicity | Potential for heavy metal contamination in products | Reduced toxicity concerns |
| Environmental Impact | Generation of metallic waste | More environmentally benign |
Catalytic Systems with Earth-Abundant Metals
As a complementary strategy to metal-free approaches, the use of catalysts based on earth-abundant metals such as copper and iron is gaining significant traction. beilstein-journals.org These metals are less expensive, less toxic, and more sustainable alternatives to their precious metal counterparts.
Copper catalysis, in particular, has a long history in C-N bond formation (e.g., the Ullmann reaction) and continues to be an active area of research. Modern advancements have led to the development of highly efficient copper-catalyzed systems for a wide range of transformations, including the N-arylation of amines with aryl halides. nih.gov For a substrate like this compound, copper-catalyzed cross-coupling reactions could provide a cost-effective method for introducing various substituents at the iodo-position. Furthermore, copper catalysts have been shown to be effective for the N-methylation and N-formylation of amines using CO₂ and a silane (B1218182) reductant, with the reaction outcome being controlled by the choice of ligand. rsc.orgresearchgate.net
Iron catalysis is another promising frontier. Iron salts, being cheap, non-toxic, and environmentally benign, are attractive catalysts for a variety of organic transformations. core.ac.uk Recent research has demonstrated the utility of iron in catalyzing C-N coupling reactions of aryl halides with amines in the presence of a redox mediator. chemrxiv.org There have also been developments in iron-catalyzed C-H amination for the synthesis of N-alkyl anilines. chemistryviews.org The application of such iron-catalyzed methodologies to this compound could lead to more economical and sustainable synthetic routes. A synergistic effect of iron and copper salts has also been demonstrated in the Sonogashira-Hagihara cross-coupling of aryl iodides with terminal alkynes, offering high yields under milder conditions without the need for expensive ligands. core.ac.uk
Exploration of Novel Reactivity and Unconventional Bond Activations
Beyond improving existing synthetic routes, a key area of modern chemical research is the discovery of entirely new ways to form chemical bonds. This often involves the activation of bonds that are traditionally considered unreactive, such as carbon-hydrogen (C-H) bonds.
C-H Activation and Direct Arylation
The direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. tohoku.ac.jp For a molecule like this compound, C-H activation could enable the introduction of new functional groups directly onto the aromatic ring or the N-methyl group, bypassing the need for multi-step synthetic sequences.
The N-Boc protecting group itself can act as a directing group in C-H activation reactions, facilitating the selective functionalization of specific C-H bonds. While much of the research has focused on the α-functionalization of N-Boc protected cyclic amines, the principles can be extended to acyclic systems. nih.gov Cobalt-catalyzed C-H functionalization has emerged as a powerful tool, offering unique reactivity and selectivity that is often complementary to that of precious metal catalysts. tohoku.ac.jp The development of earth-abundant metal catalysts for the C-H functionalization of N-nitrosoanilines, which can be tracelessly removed, also presents an interesting avenue for the synthesis of functionalized anilines. researchgate.net
Direct arylation, a subset of C-H activation, involves the coupling of a C-H bond with an aryl halide. In the context of this compound, this compound could serve as the arylating agent in such reactions, allowing for the direct formation of C-C bonds with a variety of substrates.
Photoredox Catalysis in Aryl Iodide Chemistry
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. rsc.org This technology is particularly well-suited for the activation of aryl iodides, including this compound.
Upon irradiation with visible light in the presence of a photocatalyst, aryl iodides can be reduced to form an aryl radical. This highly reactive intermediate can then participate in a variety of bond-forming reactions. For instance, iridium-catalyzed visible-light-induced reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with α,β-unsaturated carbonyl compounds have been shown to proceed via an aminomethyl radical addition pathway. beilstein-journals.orgbeilstein-journals.org This suggests the potential for similar reactivity with this compound, where the aryl iodide moiety could be selectively activated to generate an aryl radical for subsequent addition or coupling reactions.
The generation of nitrogen-centered radicals from N-Boc protected amines and related compounds through photoredox catalysis is another area of active investigation. nih.gov These radicals can undergo a variety of cyclization and addition reactions, offering new pathways for the synthesis of complex nitrogen-containing molecules. The combination of the aryl iodide functionality and the N-Boc protected amine in this compound makes it an intriguing substrate for dual activation strategies under photoredox conditions.
Table 2: Examples of Photoredox-Catalyzed Reactions with Aryl Halides
| Reaction Type | Aryl Halide Substrate | Key Intermediate | Potential Application for this compound |
| Direct Arylation | Aryl Iodide | Aryl Radical | C-C bond formation with arenes and heteroarenes |
| Hydroimination | O-Aryl Oxime | Iminyl Radical | Intramolecular cyclization to form N-heterocycles |
| Aminomethyl Radical Addition | α-Silylated Amine | α-Aminoalkyl Radical | Formation of C-C bonds with electron-deficient alkenes |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from the laboratory to industrial-scale production is a critical aspect of chemical development. Flow chemistry and automated synthesis are transformative technologies that are streamlining this process, offering advantages in terms of safety, efficiency, and scalability.
Automated synthesis platforms are further accelerating the pace of drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. The development of robust and general synthetic methods that are amenable to automation is a key area of research. The modular nature of many modern synthetic reactions, such as cross-coupling and C-H functionalization, makes them well-suited for integration into automated workflows. As new catalytic systems and reaction protocols are developed for this compound, their compatibility with automated platforms will be a crucial factor in their widespread adoption.
The convergence of sustainable chemistry, novel reactivity, and advanced technologies like flow chemistry and automation is set to redefine the synthetic utility of this compound. As these emerging research avenues are explored, this versatile building block will likely find application in an even broader range of complex molecules, from pharmaceuticals to advanced materials.
Advanced Computational Chemistry for Reaction Design and Prediction
The strategic importance of this compound as a versatile building block in organic synthesis has prompted the use of advanced computational chemistry to navigate its complex reactivity and optimize synthetic protocols. Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for predicting the outcomes of reactions, elucidating mechanisms, and designing novel catalytic systems for transformations involving this key intermediate.
DFT calculations allow researchers to model the electronic structure and energetics of reactants, transition states, and products. rsc.orgmdpi.com This predictive power is especially valuable for complex catalytic cycles, such as palladium-catalyzed cross-coupling reactions, where this compound is frequently employed. beilstein-journals.org By calculating the activation barriers for various potential pathways, computational models can predict regioselectivity and stereoselectivity, guiding the choice of ligands, solvents, and reaction conditions to favor the desired product. For instance, modeling can help understand how different phosphine (B1218219) ligands interact with the palladium center and influence the rates of oxidative addition and reductive elimination, the key steps in Suzuki or Buchwald-Hartwig couplings. mdpi.com
Moreover, computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. nih.gov For reactions involving this compound, this includes understanding the role of the N-Boc protecting group in modulating the electronic properties and reactivity of the aniline (B41778) nitrogen and the iodinated aromatic ring. Theoretical models can quantify the steric and electronic effects of the Boc group, explaining its influence on reaction rates and yields.
The table below illustrates the types of parameters that can be analyzed using computational chemistry to predict and optimize reactions involving this compound.
| Computational Parameter | Application in Reaction Design | Predicted Outcome |
| Transition State Energy (ΔG‡) | Comparison of competing reaction pathways (e.g., ortho- vs. meta-coupling). | Identifies the most likely reaction mechanism and major product. |
| Ligand Binding Energy | Screening of phosphine or N-heterocyclic carbene (NHC) ligands for catalysts. | Predicts catalyst stability and potential efficacy for a specific cross-coupling reaction. |
| Solvent Effects (PCM/SMD models) | Optimization of reaction medium to enhance solubility and favor specific transition states. | Suggests ideal solvents to maximize reaction yield and rate. |
| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Assessment of the nucleophilic and electrophilic character of reactants. | Predicts reactivity hotspots on the this compound molecule. |
| Natural Bond Orbital (NBO) Analysis | Evaluation of charge distribution and bond strengths. | Provides insight into the electronic influence of the N-Boc and iodo substituents. |
By integrating these computational predictions with experimental work, chemists can accelerate the discovery of new reactions and synthetic routes, reducing the time and resources spent on empirical trial-and-error optimization.
Future Directions in the Design and Application of this compound as a Building Block
This compound is poised to remain a critical building block in synthetic chemistry, with several exciting future directions emerging from current research. Its unique combination of a protected secondary amine and a reactive aryl iodide moiety makes it a valuable precursor for creating complex molecular architectures. researchgate.netkorea.ac.kr
Q & A
Basic: What are the key considerations for synthesizing N-Boc 4-Iodo-N-methylaniline with high purity?
Answer:
The synthesis typically involves two steps: (1) Boc protection of the amine group in 4-amino-N-methylaniline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF), and (2) regioselective iodination at the para-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF).
Critical steps for purity:
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) to avoid over-iodination.
- Purify intermediates via column chromatography (silica gel, gradient elution with hexane/EtOAc) .
- Confirm final purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water) and ¹H NMR (DMSO-d₆, δ 1.4 ppm for Boc methyl groups) .
Advanced: How can regioselectivity challenges during iodination of N-Boc-N-methylaniline derivatives be addressed?
Answer:
Regioselectivity in aromatic iodination is influenced by steric and electronic factors. For N-Boc-N-methylaniline:
- Electronic effects: The Boc group deactivates the aromatic ring, directing iodination to the para-position. However, competing ortho iodination may occur if steric hindrance is minimized.
- Steric mitigation: Use bulky directing groups (e.g., Boc) and low temperatures (0–5°C) to suppress ortho substitution. Computational modeling (DFT studies) can predict transition-state energies for competing pathways .
- Validation: Compare experimental results (¹H NMR, X-ray crystallography) with computational predictions to resolve discrepancies .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key signals include Boc tert-butyl protons (δ 1.4 ppm, singlet) and aromatic protons (δ 7.2–7.5 ppm for para-iodo substitution). ¹³C NMR confirms the iodine substituent (C-I, δ ~90 ppm) .
- Mass spectrometry (HRMS): Look for [M+H]⁺ ion at m/z 362.03 (C₁₂H₁₅INO₂).
- HPLC: Use a C18 column with UV detection (254 nm) to assess purity. Retention time shifts correlate with iodine incorporation .
Advanced: How does the Boc group influence the stability of this compound under acidic/basic conditions?
Answer:
- Acidic conditions: The Boc group is labile in strong acids (e.g., TFA, HCl/dioxane), leading to deprotection. For stability studies, monitor degradation via ¹H NMR (disappearance of δ 1.4 ppm signal) .
- Basic conditions: Boc is stable in mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH). Avoid aqueous basic conditions during iodination to prevent hydrolysis .
- Light sensitivity: The iodoaryl group is prone to photodehalogenation. Store compounds in amber vials at –20°C .
Basic: What are the best practices for storing and handling this compound?
Answer:
- Storage: Keep under inert gas (Ar/N₂) at –20°C in the dark to prevent iodine loss or oxidation. Use desiccants to avoid moisture-induced Boc cleavage .
- Handling: Use gloves and fume hoods due to potential iodine volatility. Monitor air quality for iodine residues using GC-MS .
Advanced: How to troubleshoot contradictions in reported iodination yields for similar Boc-protected anilines?
Answer:
Discrepancies often arise from:
- Solvent polarity: Higher polarity (e.g., DMF vs. THF) accelerates iodination but may promote side reactions. Optimize solvent choice via kinetic studies .
- Catalyst traces: Residual metal catalysts (e.g., Cu) in reagents can alter reaction pathways. Use ultrapure reagents and chelating agents (e.g., EDTA) .
- Substrate purity: Impurities in the starting aniline (e.g., residual methyl groups) can redirect iodination. Pre-purify substrates via recrystallization .
Advanced: What methodologies enable selective Boc deprotection in the presence of acid-sensitive functional groups?
Answer:
- Mild acids: Use oxalyl chloride (2 eq.) in dichloromethane at 0°C for 30 min. This method minimizes side reactions compared to TFA .
- Solid-phase cleavage: Immobilize the compound on Wang resin and cleave with 20% TFA in DCM for 10 min, ensuring rapid deprotection .
- Validation: Monitor deprotection via IR spectroscopy (loss of Boc carbonyl stretch at ~1680 cm⁻¹) .
Basic: How to resolve ambiguities in spectroscopic data for this compound derivatives?
Answer:
- Cross-validate techniques: Combine 2D NMR (HSQC, HMBC) to assign aromatic protons and confirm iodine position.
- X-ray crystallography: Resolve structural ambiguities (e.g., para vs. meta substitution) for crystalline derivatives .
- Reference databases: Compare with NIST Chemistry WebBook entries for similar iodoanilines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
